molecular formula C8H11N3O2 B13931622 N1,5-Dimethyl-4-nitro-1,2-benzenediamine

N1,5-Dimethyl-4-nitro-1,2-benzenediamine

Cat. No.: B13931622
M. Wt: 181.19 g/mol
InChI Key: UYOLANRVJWPGFR-UHFFFAOYSA-N
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Description

N1,5-Dimethyl-4-nitro-1,2-benzenediamine is a substituted benzene derivative presented for research and development purposes. Compounds within this class of substituted diamines are of significant interest in organic synthesis and materials science. Researchers often explore them as potential precursors or intermediates in the development of more complex molecules, such as heterocyclic compounds like benzimidazoles, which are known to possess a range of pharmacological properties . The specific applications and research value of this compound are determined by its unique structural properties, which can be tailored for various investigative pathways in industrial and academic laboratories. This product is intended for use by qualified researchers and is strictly for research use only. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet and conduct appropriate risk assessments before handling.

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

2-N,4-dimethyl-5-nitrobenzene-1,2-diamine

InChI

InChI=1S/C8H11N3O2/c1-5-3-7(10-2)6(9)4-8(5)11(12)13/h3-4,10H,9H2,1-2H3

InChI Key

UYOLANRVJWPGFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])N)NC

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Substituted Phenylenediamines

Phenylenediamines with various substituents are typically synthesized by:

  • Starting from appropriately substituted nitrobenzenes or halogenated nitrobenzenes.
  • Performing nucleophilic aromatic substitution, reduction, and alkylation reactions.
  • Using selective nitration or methylation to install substituents at desired positions.
  • Employing purification and salification steps to isolate the target compound.

These strategies are adapted depending on the substituents and their positions on the benzene ring.

Specific Preparation Methods for N1,5-Dimethyl-4-nitro-1,2-benzenediamine

Starting Materials and Key Reactions

The synthesis focuses on obtaining the 1,2-diamine functionality with methyl groups at positions 1 and 5 and a nitro group at position 4. Common approaches involve:

  • Starting from 4-nitro-1,2-dimethylbenzene derivatives.
  • Introducing amino groups by reduction of nitro groups or via nucleophilic substitution.
  • Selective nitration or methylation to achieve substitution pattern.

Literature and Patent-Based Preparation Approaches

While direct preparation methods for this compound are limited in the literature, related compounds such as N,N-diethyl-1,4-phenylenediamine and other substituted phenylenediamines provide useful synthetic insights.

Example: Preparation of N,N-diethyl-1,4-phenylenediamine Hydrochloride (Patent CN102030659A)

This patent describes a multi-step preparation involving:

Step Reaction Type Conditions Details
1 Nitrosation Mix diethyl aniline, water, and concentrated HCl at 0–10 °C; add sodium nitrite solution; react 2.5–3 h Forms nitroso intermediate
2 Reduction Add zinc powder, concentrated HCl, water; react at 15–20 °C for 1.5–2.5 h Reduces nitroso to amine
3 Purification Adjust pH to 14 with NaOH; extract organic phase; vacuum distillation at 115–116 °C under 5 mmHg Isolates pure diamine
4 Salification Dissolve diamine in dry benzene; bubble dry HCl gas; precipitate and dry Forms hydrochloride salt

This method emphasizes controlled temperature, stoichiometry, and purification to obtain high purity diamine derivatives.

Adaptation for this compound
  • The nitrosation/reduction sequence can be adapted to introduce amino groups at the 1,2-positions.
  • Methyl substituents at 1 and 5 positions require starting materials such as 1,5-dimethyl-2-nitrobenzene or selective methylation of 4-nitro-1,2-benzenediamine.
  • Nitro group at position 4 can be introduced by selective nitration of the methylated phenylenediamine or via substitution on a nitro-substituted precursor.

Alternative Synthetic Routes from Literature

  • Reductive Alkylation: Reductive alkylation of nitro-substituted anilines can yield substituted phenylenediamines. For example, reductive amination of 1-chloro-4-nitrobenzene with methylated amines under reflux conditions leads to substituted nitroanilines.
  • Condensation and Cyclization: The synthesis of benzimidazole derivatives from substituted o-phenylenediamines via condensation with aldehydes or nitriles is well documented. These methods start from ortho-diamines with desired substituents and can be reversed to prepare substituted diamines.
  • Catalytic Reduction: Use of metal catalysts (e.g., iron-sulfur, cobalt-pincer complexes) for selective reduction of nitro groups to amines under mild conditions has been reported, enabling preparation of substituted phenylenediamines.

Data Table: Comparative Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Nitrosation-Reduction (Patent CN102030659A) Diethyl aniline derivatives NaNO2, HCl, Zn powder 0-20 °C, 1.5-3 h High purity, scalable Specific to diethyl substitution; adaptation needed for methyl groups
Reductive Alkylation 1-chloro-4-nitrobenzene + methyl amines Reflux, solvents Reflux 4 h Straightforward, moderate yields Requires halogenated precursors
Catalytic Reduction Substituted nitrobenzenes Fe/S catalyst, Co-pincer complexes 120-150 °C, solvent-free or mild solvents Ecofriendly, selective Requires catalyst availability and optimization
Condensation with Aldehydes/Nitriles Substituted o-phenylenediamines Aldehydes, nitriles, catalysts 80-150 °C, various solvents Versatile, yields benzimidazole derivatives Indirect route; requires further steps for diamine

Research Findings and Considerations

  • The direct nitration of 1,5-dimethyl-1,2-benzenediamine to introduce a nitro group at position 4 may be challenging due to directing effects of amino and methyl groups; regioselectivity must be controlled.
  • Protection of amino groups (e.g., as acetamides) during nitration can improve selectivity.
  • Reduction of nitro groups to amino groups can be performed using zinc/HCl, catalytic hydrogenation, or metal catalysts under controlled conditions.
  • Purification steps such as pH adjustment, extraction, and recrystallization are critical to isolate the desired diamine with high purity.
  • Salification (e.g., formation of hydrochloride salts) enhances compound stability and handling.

Chemical Reactions Analysis

Types of Reactions

N1,5-Dimethyl-4-nitro-1,2-benzenediamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Reduction: N1,5-Dimethyl-1,2-benzenediamine.

    Oxidation: N1,5-Dimethyl-4-nitroso-1,2-benzenediamine.

    Substitution: Various substituted benzenediamine derivatives depending on the substituent introduced.

Scientific Research Applications

N1,5-Dimethyl-4-nitro-1,2-benzenediamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N1,5-Dimethyl-4-nitro-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo redox reactions makes it a valuable tool for studying oxidative stress and related cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N1,5-Dimethyl-4-nitro-1,2-benzenediamine with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound 1,5-Me; 4-NO₂; 1,2-NH₂ C₈H₁₀N₃O₂ ~180.20 N/A Hypothesized nitro derivative; potential use in redox reactions or as a chelating agent.
N1,5-Dimethylbenzene-1,2-diamine (base) 1,5-Me; 1,2-NH₂ C₈H₁₂N₂ 136.19 131019-87-9 Intermediate for pharmaceuticals; high purity (97%) .
4-Bromo-1,2-benzenediamine 4-Br; 1,2-NH₂ C₆H₇BrN₂ 187.03 1575-37-7 Bromine substituent enhances electrophilicity; mutagenic potential .
N-Methyl-p-phenylenediamine 4-NH₂; 1-NMe C₇H₁₀N₂ 122.17 623-09-6 Used in hair dyes and polymer synthesis; mono-methylated analog .
N~1~-Benzyl-4-fluoro-N~1~-methyl-1,2-benzenediamine 1-Bn, 1-Me; 4-F; 1,2-NH₂ C₁₄H₁₅FN₂ 230.28 1019582-09-2 Bulky benzyl group increases steric hindrance; fluorine enhances stability .

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